2-Ethynyl-1-isobutoxy-4-nitrobenzene
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Overview
Description
2-Ethynyl-1-isobutoxy-4-nitrobenzene is an organic compound that belongs to the class of substituted benzenes It features an ethynyl group, an isobutoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isobutoxy-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of 1-isobutoxybenzene to introduce the nitro group at the para position.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-isobutoxy-4-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the nitro group.
Reduction: 2-Ethynyl-1-isobutoxy-4-aminobenzene.
Scientific Research Applications
2-Ethynyl-1-isobutoxy-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-isobutoxy-4-nitrobenzene depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, if it exhibits activity, it would likely interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-1-methoxy-4-nitrobenzene: Similar in structure but with a chloro group instead of an ethynyl group.
Properties
IUPAC Name |
2-ethynyl-1-(2-methylpropoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-10-7-11(13(14)15)5-6-12(10)16-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZXQLHWFPQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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